5,7-dimethyl-2H-chromene-3-sulfonyl chloride
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Overview
Description
5,7-Dimethyl-2H-chromene-3-sulfonyl chloride is an organic compound belonging to the chromene family. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant biological and pharmaceutical properties . This compound is characterized by the presence of a sulfonyl chloride group attached to the chromene ring, which imparts unique chemical reactivity.
Preparation Methods
The synthesis of 5,7-dimethyl-2H-chromene-3-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethyl-2H-chromene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the chromene ring . The reaction is usually carried out under controlled temperature and solvent conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,7-Dimethyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Cyclization Reactions: The chromene ring can participate in cyclization reactions to form fused ring systems, which are valuable in the synthesis of complex organic molecules.
Scientific Research Applications
5,7-Dimethyl-2H-chromene-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-dimethyl-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
5,7-Dimethyl-2H-chromene-3-sulfonyl chloride can be compared with other chromene derivatives, such as:
5,8-Dimethyl-2H-chromene-3-sulfonyl chloride: Similar in structure but with a different substitution pattern, leading to variations in reactivity and biological activity.
7-Hydroxy-4-methylcoumarin: A coumarin derivative with different functional groups, used in different applications such as fluorescence labeling.
2H-Chromene-3-carbaldehyde: Another chromene derivative with an aldehyde group, used in the synthesis of various organic compounds.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Properties
Molecular Formula |
C11H11ClO3S |
---|---|
Molecular Weight |
258.72 g/mol |
IUPAC Name |
5,7-dimethyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H11ClO3S/c1-7-3-8(2)10-5-9(16(12,13)14)6-15-11(10)4-7/h3-5H,6H2,1-2H3 |
InChI Key |
CUSZAGGOLZLEEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(COC2=C1)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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